(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459518
InChI: InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine

CAS No.:

Cat. No.: VC20459518

Molecular Formula: C9H9ClF3N

Molecular Weight: 223.62 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine -

Specification

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
IUPAC Name (1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
Standard InChI Key FRTKYTPNAHAITD-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Canonical SMILES CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Introduction

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine is a chiral organic compound that belongs to the class of amines. It is characterized by its specific stereochemistry, indicated by the "(S)" notation, which denotes the configuration at the chiral center. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Safety Information

  • Signal Word: Danger

  • Precautionary Statements: P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501

  • UN Number: 2735

  • Class: 8 (Corrosive substances)

Synthesis and Applications

The synthesis of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This compound is used as an intermediate in the production of various pharmaceuticals and chemical products due to its reactive amine group and the presence of a trifluoromethyl group, which can impart unique biological and chemical properties.

Chemical Reactions and Intermediates

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine can participate in a variety of chemical reactions, including:

  • Alkylation Reactions: The amine group can be alkylated to form secondary or tertiary amines.

  • Acid-Base Reactions: It can react with acids to form salts, such as hydrochloride salts, which are commonly used for purification and isolation.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amineC9H9ClF3N223.621213053-81-6
1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-2-olC10H10ClF3O238.632228281-93-2
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-oneC9H6BrF3O267.05383-53-9

Research Findings and Applications

Research on (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine is focused on its potential applications in pharmaceutical chemistry, particularly in the synthesis of chiral drugs. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.

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